BenchChemオンラインストアへようこそ!

Enniatin from microbial source

cytotoxicity screening cancer research toxicology

Enniatin from microbial source is a cyclic hexadepsipeptide complex (analogs A, A1, B, B1) with side-chain-specific bioactivity. Generic substitution is scientifically invalid: enniatin A1 exhibits 128-fold MIC reduction with rifampicin against M. tuberculosis; enniatin B occupies a defined intermediate K+ extraction rank (4 of 7) with 10-fold slower transport kinetics than macrolide actins. Five-fold cytotoxicity differences exist among analogs. Select via cell-line-specific IC50 profiling to prevent false positives. Evidence-based procurement ensures experimental reproducibility and protects research integrity.

Molecular Formula C69H122N6O17
Molecular Weight 1307.7 g/mol
Cat. No. B8055539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnniatin from microbial source
Molecular FormulaC69H122N6O17
Molecular Weight1307.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
InChIInChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1
InChIKeyARFUTUSGKDNWBW-WZXYOYQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enniatin from Microbial Source: Baseline Characteristics for Procurement and Research Evaluation


Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced predominantly by Fusarium species, with additional microbial sources including Verticillium and Halosarpheia [1]. These compounds consist of alternating D-2-hydroxycarboxylic acids and N-methylamino acids, forming an 18-membered ring structure that enables ionophoric activity through selective cation complexation [2]. The naturally occurring mixture comprises several major structural analogs—enniatins A, A1, B, and B1—each differentiated by their specific side-chain composition (iso-propyl, sec-butyl, or phenylmethyl moieties), which directly modulates their biological activity, ion selectivity, and cytotoxic profile [3].

Why Generic Substitution Fails: Critical Differentiation of Enniatin from Microbial Source Among Cyclic Depsipeptide Analogs


Generic substitution among cyclic depsipeptides is not scientifically valid due to profound, quantifiable differences in ion selectivity, antimicrobial spectrum, and cytotoxic potency that arise from subtle variations in side-chain architecture. Within the enniatin complex alone, the specific analog used—enniatin A versus enniatin B versus enniatin A1—yields a five-fold difference in cytotoxicity against human tumor cell lines [1]. When compared to the closely related analog beauvericin, which contains phenylmethyl side chains instead of aliphatic residues, the two compounds exhibit divergent antimicrobial efficacy against specific pathogens and significantly different toxicity profiles toward human cells [2]. Even among ionophores with similar complexation mechanisms, such as valinomycin, enniatin B demonstrates a distinct rank order of cation extraction efficiency and a uniquely slower transport kinetics profile that cannot be replicated by other ionophores [3]. These measurable, compound-specific differences directly impact experimental reproducibility, dosing requirements, and the validity of research conclusions, making blind substitution a critical risk to scientific integrity and procurement value.

Product-Specific Quantitative Evidence Guide: Differentiated Performance Metrics for Enniatin from Microbial Source


Differential Cytotoxicity Across Enniatin Structural Variants Dictates Application-Specific Selection

Within the enniatin complex, analog identity is not interchangeable; cytotoxic potency varies dramatically based on side-chain composition. Enniatin A1 was identified as the most cytotoxic analog among those tested, while enniatin B consistently exhibited the lowest cytotoxic potential. Quantitative IC50 data from Caco-2 cells show enniatin A1 with an IC50 of 9.1 ± 2.2 μM at 24h, decreasing to 1.4 ± 0.7 μM at 48h, whereas enniatin B showed only 83% viable cells even at 100 μM exposure [1]. In IPEC-J2 cells, the rank order of cytotoxicity was ENA > ENA1 > ENB1 > ENB, with viability percentages of 30%, 86%, 93%, and 95% relative to control, respectively [2]. This intra-class variability mandates precise analog selection based on the desired cytotoxic threshold for a given experimental system.

cytotoxicity screening cancer research toxicology

Ionophore Selectivity and Transport Kinetics Differentiate Enniatin B from Valinomycin and Macrolide Actins

Enniatin B occupies a defined, intermediate position in the hierarchy of neutral ionophore effectiveness for potassium cation extraction. In a standard two-phase partition system (70% toluene-30% n-butanol), the rank order of K+ extraction effectiveness is valinomycin > 18-crown-6 ≫ trinactin > enniatin B ≈ dinactin > monactin > nonactin [1]. This places enniatin B as less efficient than valinomycin but comparable to dinactin, and distinctly more effective than monactin or nonactin. Furthermore, kinetic analysis reveals that both valinomycin and enniatin B transport cations approximately 10 times slower than predicted from their two-phase complexation behavior when compared to macrolide actins as a baseline [2]. This unique transport kinetics signature distinguishes enniatin B from both higher-efficiency and lower-efficiency ionophores.

ionophore research membrane biophysics cation transport

Enniatin A1 Demonstrates Quantifiable Selectivity and Synergy Against Mycobacterium tuberculosis

Enniatin A1 exhibits a measurable selectivity index (SI) against Mycobacterium tuberculosis, demonstrating bactericidal activity while maintaining a defined therapeutic window relative to mammalian cell toxicity. In vitro MIC assays against M. tuberculosis H37Rv using the resazurin reduction microplate assay (REMA) established a minimum inhibitory concentration (MIC) that, when compared to the cytotoxicity CC50 against Vero cells, yields a calculated selectivity index [1]. Critically, enniatin A1 displays strong synergistic activity when combined with first-line antitubercular drugs: in combination with rifampicin, the MIC of enniatin A1 was reduced 128-fold compared to enniatin A1 used alone [2]. This synergy is specific and quantifiable, not observed with all drug combinations, distinguishing enniatin A1 from other natural products that lack this defined synergistic profile.

antitubercular drug discovery natural product screening synergy studies

Comparative Antimicrobial Spectrum: Enniatin A vs. Enniatin B vs. Beauvericin

Within the cyclohexadepsipeptide class, antimicrobial potency is exquisitely sensitive to side-chain composition, with enniatin A consistently demonstrating superior activity compared to enniatin B. In comparative testing against Gram-positive bacteria, enniatin A exhibited MIC values below 100 µM for multiple strains, whereas enniatin B showed MIC > 100 µM for all tested Gram-positive bacteria except Clostridium perfringens [1]. The closely related analog beauvericin, containing phenylmethyl side chains, exhibited the strongest overall antimicrobial effect among the tested compounds against Candida albicans, Escherichia coli, and Staphylococcus aureus [2]. This structure-dependent antimicrobial profile is further modulated by the target organism: both enniatin and beauvericin were active against Gram-positive bacteria, Mycobacterium, and fungi, but consistently inactive against Gram-negative bacteria, indicating a conserved mechanism of action that nevertheless yields quantifiably different potency based on side-chain chemistry [3].

antimicrobial screening structure-activity relationship Gram-positive bacteria

Cytotoxicity Hierarchy Among Enniatin Analogs Defines Cell Line-Specific Susceptibility

The cytotoxic potency of enniatin analogs is not uniform across different human tumor cell lines; instead, each analog exhibits a distinct cell line-specific IC50 profile. In a panel of three human tumor cell lines (MCF-7 breast adenocarcinoma, H460 large cell lung cancer, SF268 glioblastoma), enniatin B1 showed IC50 values of 1.4 µM, 1.2 µM, and 2.2 µM respectively, while the less common analog enniatin E1/E2 demonstrated even higher potency with IC50 values of 0.5 µM, 0.7 µM, and 2.6 µM [1]. In contrast, enniatin D exhibited substantially lower potency, with IC50 values ranging from 2.7 µM to 4.0 µM across the same panel. This cell line-specific variation is further corroborated by comparative data showing that MRC-5 normal lung fibroblasts are more susceptible to enniatin A (IC50 = 3.65 µM) than to enniatin A1 (IC50 = 6.4 µM), whereas HepG2 hepatoma cells show the reverse sensitivity pattern [2]. Such differential susceptibility profiles are critical for selecting the appropriate analog for targeted cytotoxicity studies.

cancer cell line panel differential cytotoxicity analog selection

Heterologous Production Feasibility: Enniatin B Biosynthesis in Bacillus subtilis

A key differentiator for procurement considerations is the demonstrated feasibility of scalable, heterologous production of enniatin B in the GRAS (Generally Regarded As Safe) bacterium Bacillus subtilis. Unlike many natural products that remain exclusively dependent on low-yield extraction from native fungal producers, the entire enniatin biosynthetic gene cluster (esyn) has been successfully expressed in B. subtilis, enabling secretory production of enniatin B [1]. Optimization of cultivation conditions, genetic background modifications, and multi-copy plasmid-based expression resulted in quantifiable enniatin B yields. This heterologous production platform contrasts with the production status of closely related analogs like beauvericin, for which comparable heterologous expression systems are not as well-established or characterized. While this evidence is class-level inference regarding analog comparison, it provides a procurement-relevant differentiation: enniatin B has a validated, scalable alternative production route that reduces reliance on variable fungal fermentation.

heterologous expression microbial production bioprocess engineering

Best Research and Industrial Application Scenarios for Enniatin from Microbial Source


Antitubercular Drug Discovery: Enniatin A1 as a Synergistic Tool Compound

Enniatin A1 is optimally deployed in antitubercular drug discovery programs, particularly those focused on combination therapy strategies. Its demonstrated 128-fold MIC reduction when combined with rifampicin, along with its defined selectivity index against M. tuberculosis versus Vero cells, makes it a valuable tool compound for probing synergistic mechanisms and validating novel drug combinations [1]. Researchers investigating strategies to overcome drug-resistant tuberculosis can utilize enniatin A1 to establish baseline synergy parameters and investigate the mechanistic basis of potentiation with first-line antitubercular agents.

Ionophore Mechanism Studies: Enniatin B as a Mid-Range Reference Standard

For membrane biophysics research requiring a neutral ionophore with defined, intermediate cation transport characteristics, enniatin B serves as a critical reference standard. Its established rank order position (4 of 7) in K+ extraction efficiency—situated precisely between trinactin and dinactin—and its unique 10-fold slower transport kinetics relative to macrolide actin predictions provide a quantifiable benchmark for comparative ionophore studies [2]. This makes enniatin B particularly valuable in experiments designed to correlate ionophore structure with transport dynamics or to calibrate membrane permeability assays.

Differential Cytotoxicity Profiling: Selecting the Optimal Enniatin Analog for Cell Line-Specific Studies

Given the wide range of cytotoxic potencies among enniatin analogs—from the highly potent enniatin A1 (IC50 = 1.4 ± 0.7 µM on Caco-2 cells at 48h) to the minimally cytotoxic enniatin B (83% viability at 100 µM)—researchers can select the specific analog that matches the sensitivity threshold of their cell line of interest [3]. For studies on MRC-5 normal fibroblasts, which show greater susceptibility to enniatin A than enniatin A1, selecting the appropriate analog based on this cell line-specific IC50 data ensures experimental outcomes are not confounded by unintended cytotoxicity [4]. This evidence-based selection prevents both false negatives from insufficient activity and false positives from off-target toxicity.

Antimicrobial SAR Studies: Enniatin A as the High-Potency Comparator

In structure-activity relationship (SAR) investigations of cyclic depsipeptide antimicrobials, enniatin A serves as the optimal high-potency comparator within the enniatin series. With documented MIC values below 100 µM against multiple Gram-positive bacteria—in stark contrast to enniatin B which exceeds 100 µM for most strains except C. perfringens—enniatin A provides a consistent baseline for evaluating novel analogs or derivatives [5]. When compared to beauvericin, which exhibits the strongest overall antimicrobial effect, enniatin A occupies a specific potency niche that allows researchers to assess incremental improvements or modifications in antimicrobial activity with precision.

Quote Request

Request a Quote for Enniatin from microbial source

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.